[4-(N'-Hydroxycarbamimidoyl)phenyl]urea
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10N4O2 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]urea |
InChI |
InChI=1S/C8H10N4O2/c9-7(12-14)5-1-3-6(4-2-5)11-8(10)13/h1-4,14H,(H2,9,12)(H3,10,11,13) |
InChI Key |
LIXNCCCXFDABSG-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/O)/N)NC(=O)N |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)N)NC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 4 N Hydroxycarbamimidoyl Phenyl Urea
Established Synthetic Pathways for the Core Structure of [4-(N'-Hydroxycarbamimidoyl)phenyl]urea
The synthesis of the this compound core structure is not a single-step process but rather a sequence of reactions involving the formation of key intermediates. A plausible and commonly employed strategy involves the initial synthesis of a phenylurea scaffold bearing a precursor functional group, which is subsequently converted to the desired N'-hydroxycarbamimidoyl moiety.
Key Synthetic Intermediates and Reaction Conditions
A primary and logical synthetic intermediate for the target compound is 4-cyanophenylurea . This intermediate possesses the necessary urea (B33335) functionality and a cyano group at the para-position of the phenyl ring, which can be chemically transformed into the N'-hydroxycarbamimidoyl group.
There are two main approaches to synthesize 4-cyanophenylurea:
From 4-Cyanophenyl Isocyanate: This method involves the reaction of 4-cyanophenyl isocyanate with ammonia (B1221849). Isocyanates are highly reactive intermediates that readily undergo nucleophilic attack by amines to form ureas. cymitquimica.com The reaction is typically carried out in a suitable solvent at room temperature. acs.org
Reaction Scheme 1: Synthesis of 4-cyanophenylurea from 4-cyanophenyl isocyanate
From 4-Aminobenzonitrile (B131773): An alternative route starts with 4-aminobenzonitrile. This can be achieved by reacting 4-aminobenzonitrile with a source of the ureido group. Traditional methods include heating with urea, although this can sometimes lead to the formation of symmetrical diphenylurea as a byproduct. iglobaljournal.com More controlled methods involve the use of isocyanic acid or its salts (e.g., potassium isocyanate) under acidic conditions.
Once the key intermediate, 4-cyanophenylurea, is obtained, the next critical step is the conversion of the cyano group to the N'-hydroxycarbamimidoyl moiety. This transformation is typically achieved by reacting the nitrile with hydroxylamine (B1172632). cdnsciencepub.com The reaction involves the nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of the cyano group.
Reaction Scheme 2: Conversion of 4-cyanophenylurea to this compound
The reaction is generally carried out in a suitable solvent, such as ethanol, and may require the presence of a base to facilitate the reaction. cdnsciencepub.com
| Intermediate | Starting Material(s) | Key Reagents/Conditions |
| 4-Cyanophenyl Isocyanate | 4-Aminobenzonitrile | Phosgene (B1210022) or a phosgene equivalent (e.g., triphosgene) |
| 4-Cyanophenylurea | 4-Cyanophenyl Isocyanate | Ammonia, suitable solvent, room temperature |
| 4-Cyanophenylurea | 4-Aminobenzonitrile | Urea, heat or Potassium isocyanate, acid |
| This compound | 4-Cyanophenylurea | Hydroxylamine hydrochloride, base (e.g., K2CO3), ethanol |
Optimization Strategies for Yield and Purity in Laboratory Synthesis
Optimizing the yield and purity of this compound in a laboratory setting requires careful consideration of each synthetic step.
For the synthesis of the 4-cyanophenylurea intermediate, the choice of starting material and reaction conditions can significantly impact the outcome. When starting from 4-aminobenzonitrile, the direct reaction with urea can be inefficient due to the formation of symmetrical byproducts. iglobaljournal.com Utilizing a pre-formed isocyanate or an in-situ generated one often provides a cleaner reaction and higher yield.
In the final step, the conversion of the cyano group to the N'-hydroxycarbamimidoyl moiety, several factors can be optimized:
Reaction Time and Temperature: The reaction rate is dependent on temperature. However, excessive heat can lead to the decomposition of the desired product or the formation of side products. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
Stoichiometry of Reactants: The molar ratio of hydroxylamine to the nitrile can influence the reaction efficiency. Using a slight excess of hydroxylamine can help drive the reaction to completion.
pH Control: The nucleophilicity of hydroxylamine is pH-dependent. The use of a suitable base is often necessary to deprotonate the hydroxylamine hydrochloride and generate the free nucleophile. However, strongly basic conditions might affect the stability of the urea functionality. Therefore, careful control of pH is important.
Purification Techniques: After the reaction, the crude product may contain unreacted starting materials, byproducts, and salts. Purification is typically achieved through recrystallization from a suitable solvent or by column chromatography. The choice of solvent for recrystallization is critical for obtaining a high-purity product.
Exploration of Structural Analogs and Derivatives of this compound
The exploration of structural analogs and derivatives of this compound allows for the investigation of structure-activity relationships and the fine-tuning of its properties. Modifications can be targeted at the phenyl ring, the hydroxycarbamimidoyl moiety, and the urea linker.
Strategies for Modifying the Phenyl Ring System
The phenyl ring of the this compound scaffold can be modified to introduce various substituents, which can alter its electronic properties, lipophilicity, and steric profile.
Electrophilic Aromatic Substitution (SEAr): Phenylurea derivatives can undergo electrophilic aromatic substitution reactions. wikipedia.org The urea group is an activating, ortho-, para-directing group. However, the presence of the N'-hydroxycarbamimidoyl group, which is also likely to be ortho-, para-directing, will influence the regioselectivity of the substitution. Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of halogen atoms (e.g., Cl, Br) using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).
Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, which can be further functionalized.
Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid.
Nucleophilic Aromatic Substitution (SNAr): If the phenyl ring is appropriately activated with strong electron-withdrawing groups or contains a suitable leaving group (e.g., a halogen), nucleophilic aromatic substitution can be employed to introduce a variety of substituents. mdpi.comnih.govnih.gov
| Modification Strategy | Reagents and Conditions | Potential Substituents Introduced |
| Halogenation | N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in a suitable solvent. | Chloro, Bromo |
| Nitration | Concentrated nitric acid and sulfuric acid. | Nitro (can be reduced to amino) |
| Sulfonation | Fuming sulfuric acid. | Sulfonic acid |
| Nucleophilic Aromatic Substitution | A suitable nucleophile (e.g., alkoxides, amines) with an activated phenyl ring. | Alkoxy, Amino, etc. |
Approaches to Altering the Hydroxycarbamimidoyl Moiety
The hydroxycarbamimidoyl moiety, which is structurally related to N-hydroxyguanidines, offers several possibilities for chemical modification. ontosight.aiacs.orgnih.govnih.gov
N-Alkylation/Arylation of the Hydroxyl Group: The oxygen atom of the hydroxyl group can be alkylated or arylated to form N-alkoxy or N-aryloxy derivatives. This can be achieved by reacting the compound with alkyl or aryl halides in the presence of a base.
Acylation of the Hydroxyl Group: The hydroxyl group can be acylated using acylating agents such as acid chlorides or anhydrides to form N-acyloxy derivatives.
Modification of the Amino Group: The terminal amino group of the hydroxycarbamimidoyl moiety can also be a site for derivatization, although its reactivity might be lower compared to the hydroxyl group.
Synthesis of Urea Linker Modifications and Bioisosteres
Common bioisosteres for the urea group include:
Thiourea: The oxygen atom of the urea is replaced by a sulfur atom. Thioureas can be synthesized by reacting the corresponding amine with an isothiocyanate.
Guanidine (B92328): The carbonyl group of the urea is replaced by an imine group. Guanidines can be synthesized from ureas through various methods, including heating with ammonium (B1175870) salts under pressure. cdnsciencepub.comcdnsciencepub.comresearchgate.net
Squaramide: A four-membered ring system that can mimic the hydrogen bonding properties of urea. rsc.orgacs.orgnih.govnih.gov Squaramides are typically synthesized from squaric acid esters.
Heterocyclic Rings: Certain five-membered heterocyclic rings, such as oxadiazoles (B1248032) and isoxazoles, have been successfully used as urea isosteres in drug design. acs.org
The synthesis of these bioisosteric replacements generally involves modifying the synthetic route to incorporate the desired functional group in place of the urea moiety.
| Bioisostere | Key Synthetic Precursor/Reaction |
| Thiourea | Isothiocyanate + Amine |
| Guanidine | Urea + Ammonium Salt (under pressure) |
| Squaramide | Squaric acid ester + Amine |
| Oxadiazole/Isoxazole | Varies depending on the specific heterocyclic synthesis |
Advanced Synthetic Techniques and Stereochemical Considerations
The synthesis of this compound, a molecule incorporating both a urea and an amidoxime (B1450833) functional group, necessitates strategic planning to ensure high yields and purity. Advanced synthetic methodologies for this class of compounds focus on efficient, safe, and selective reactions, while stereochemical considerations primarily revolve around the isomerism of the amidoxime group.
The construction of the target molecule can be approached through two principal retrosynthetic pathways:
Pathway A: Formation of the amidoxime moiety from a phenylurea precursor containing a nitrile group (e.g., 4-cyanophenylurea).
Pathway B: Formation of the urea moiety from a phenylamidoxime precursor containing an amine group (e.g., 4-amino-N'-hydroxybenzamidine).
Advanced Methods for Amidoxime Synthesis (Pathway A)
The most prevalent method for synthesizing amidoximes is the nucleophilic addition of hydroxylamine to a nitrile precursor. nih.gov Modern advancements in this technique aim to improve reaction times, yields, and environmental footprint.
Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation offers a significant improvement over traditional heating methods. This technique can lead to shorter reaction times and higher yields in the synthesis of amidoximes from nitriles and hydroxylamine in a solvent-free environment. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation is another effective technique for accelerating the reaction between nitriles and hydroxylamine hydrochloride, often in the presence of a base like triethylamine (B128534) in a suitable solvent. mdpi.com
The table below summarizes various conditions for the synthesis of amidoximes from nitriles, which is a key step in one of the potential pathways to synthesize the target compound.
| Reagents | Conditions | Key Advantages | Reference |
|---|---|---|---|
| Hydroxylamine hydrochloride, Base (e.g., Na2CO3, Et3N) | Reflux in Ethanol/Water | Standard, widely used method | nih.gov |
| Aqueous Hydroxylamine | Shorter reaction times, no base required | Simplified workup, efficient for aliphatic nitriles | nih.gov |
| Hydroxylamine, Solvent-free | Ultrasonic irradiation | High yields (70-85%), short reaction times, green chemistry | nih.gov |
| Hydroxylamine hydrochloride, Et3N | Microwave irradiation (100 °C) | Rapid synthesis | mdpi.com |
| Nitroalkanes, n-Butyllithium | Reaction with lithiated amides | Alternative route not requiring a nitrile precursor | nih.gov |
Advanced Methods for Urea Synthesis (Pathway B)
The formation of the urea moiety typically involves the reaction of an amine with an isocyanate or a phosgene equivalent. Modern synthetic chemistry prioritizes the avoidance of highly toxic phosgene. nih.gov
Phosgene-Free Reagents: N,N'-Carbonyldiimidazole (CDI) is a crystalline, stable, and safer alternative to phosgene. It reacts with an amine (such as a hypothetical 4-amino-N'-hydroxybenzamidine precursor) to form an activated intermediate, which then reacts with ammonia or a protected hydroxylamine to complete the urea structure. nih.gov
Multi-component Synthesis: Efficient one-pot methods have been developed for urea synthesis. For example, a system using triphenylphosphine (B44618) (PPh3) and trichloroisocyanuric acid can facilitate the formation of urea derivatives from amines and a carbon dioxide source or equivalent under mild conditions. researchgate.net
Isocyanate-Based Synthesis: The reaction of an aromatic amine with an isocyanate is a direct and common method for forming unsymmetrical ureas. nih.govnih.gov The precursor amine could be reacted with isocyanic acid (generated in situ from a cyanate (B1221674) salt) to yield the terminal urea.
The following table outlines modern approaches to synthesizing urea derivatives from an amine precursor.
| Reagents | Intermediate | Key Advantages | Reference |
|---|---|---|---|
| Amine, Phosgene/Triphosgene | Isocyanate | Traditional, efficient but highly toxic | nih.gov |
| Amine, N,N'-Carbonyldiimidazole (CDI) | Acylimidazole | Safer, crystalline reagent, avoids chlorinated byproducts | nih.gov |
| Amine, Isocyanate | - | Direct, high-yielding for unsymmetrical ureas | nih.govnih.gov |
| Amine, PPh3/Trichloroisocyanuric acid | Activated amine | Mild conditions, multicomponent, experimentally simple | researchgate.net |
Stereochemical Considerations
While this compound is an achiral molecule lacking stereogenic centers, relevant stereochemical aspects arise from the potential for geometric isomerism and conformational preferences.
(E/Z) Isomerism of the Amidoxime Group: The carbon-nitrogen double bond (C=N) of the amidoxime functionality can exist as two geometric isomers, (E) and (Z). researchgate.net Theoretical and experimental studies on various oximes often show that the (Z)-isomer is the more thermodynamically stable configuration. researchgate.net The specific isomeric ratio obtained during synthesis can be influenced by reaction conditions and the electronic nature of the substituents on the aromatic ring. Characterization using techniques like 2D NMR spectroscopy would be essential to determine the predominant isomer in a synthesized sample.
Conformational Isomerism of the Urea Group: The urea functional group exhibits conformational restriction due to the delocalization of nitrogen lone pairs into the carbonyl group. nih.gov For N,N'-disubstituted ureas, three conformations are possible, with the trans,trans conformation generally being the most stable in both solution and solid states. nih.gov In the solid state, urea derivatives often form centrosymmetric dimers through intermolecular N-H···O=C hydrogen bonds. nih.govresearchgate.net The presence of the bulky phenyl group in this compound would likely favor a planar conformation of the urea moiety to maximize conjugation and hydrogen bonding opportunities.
Molecular Mechanisms of Action and Biological Targets of 4 N Hydroxycarbamimidoyl Phenyl Urea
Target Identification and Validation: Focus on Nitric Oxide Synthase (NOS) Isoforms
Nitric oxide is a critical signaling molecule produced by three distinct NOS isoforms: inducible NOS (iNOS), neuronal NOS (nNOS), and endothelial NOS (eNOS). nih.govnih.gov The overproduction of nitric oxide by iNOS and nNOS is implicated in various pathological conditions, making selective inhibition of these isoforms a therapeutic goal. nih.govnih.gov Compounds containing the N-hydroxyguanidine group are frequently designed as inhibitors that compete with the endogenous substrate, L-arginine, at the enzyme's active site. nih.gov
Inducible Nitric Oxide Synthase (iNOS) Inhibition Profile
There is no specific published data detailing the iNOS inhibition profile of [4-(N'-Hydroxycarbamimidoyl)phenyl]urea. However, compounds with a similar N-aryl-N'-hydroxyguanidine structure are often potent and selective inhibitors of iNOS. ugr.esugr.es This selectivity is crucial, as iNOS is often upregulated during inflammatory responses, and its inhibition is sought for treating conditions like septic shock and inflammatory diseases. ugr.es For related compounds, inhibitory activity against iNOS has been demonstrated, with some derivatives showing high selectivity. ugr.esugr.es
Neuronal Nitric Oxide Synthase (nNOS) Inhibition Profile
Specific data on the nNOS inhibition profile for this compound is not available in the current scientific literature. Overproduction of NO by nNOS can contribute to neurodegenerative disorders. nih.gov Many NOS inhibitors show varying degrees of activity against both iNOS and nNOS. nih.govugr.es The selectivity between these two isoforms is a key challenge in drug design, as non-selective inhibition can lead to unwanted side effects. nih.gov
Endothelial Nitric Oxide Synthase (eNOS) Modulation
Similarly, there is no specific information regarding the modulation of eNOS by this compound. The eNOS isoform is vital for maintaining cardiovascular health, and its inhibition can lead to serious adverse effects such as hypertension. nih.gov Consequently, a desirable characteristic for therapeutic NOS inhibitors targeting iNOS or nNOS is high selectivity and minimal activity against eNOS. For many N-aryl-N'-hydroxyguanidine derivatives, a high degree of selectivity for iNOS over eNOS has been reported.
Detailed Biochemical Mechanisms of NOS Inhibition
The biochemical mechanisms for this specific compound have not been elucidated. The following information is based on the known mechanisms of structurally related N-hydroxyguanidine inhibitors.
Competitive vs. Non-Competitive Inhibition Kinetics
Detailed kinetic studies for this compound have not been published. Generally, inhibitors containing a guanidine (B92328) or hydroxyguanidine group act as competitive inhibitors with respect to the substrate L-arginine. nih.gov They are designed to mimic the substrate and bind to the active site of the NOS enzyme, thereby preventing the conversion of L-arginine to L-citrulline and nitric oxide. It is highly probable that this compound would follow this competitive inhibition mechanism.
Ligand Binding Characteristics and Dissociation Constants
There are no published dissociation constants (such as K_i) or IC₅₀ values for the binding of this compound to any of the NOS isoforms. For a compound's inhibitory potential to be understood, these values are essential. They provide a quantitative measure of the concentration required to achieve a certain level of enzyme inhibition. The table below is a placeholder for such data, which remains to be determined through experimental investigation.
Table 1: Inhibition and Dissociation Constants for this compound against NOS Isoforms
| Isoform | IC₅₀ | K_i | Inhibition Type |
|---|---|---|---|
| iNOS | Data not available | Data not available | Data not available |
| nNOS | Data not available | Data not available | Data not available |
Molecular Interactions with the NOS Active Site
The high degree of conservation in the active sites across the three NOS isoforms (nNOS, eNOS, and iNOS) presents a challenge for designing isoform-selective inhibitors. nih.govnih.gov The binding of this compound is predicated on a series of specific molecular interactions within this conserved catalytic pocket.
The binding of this compound to the NOS active site is a multi-point interaction event, primarily driven by hydrogen bonding and hydrophobic contacts. The hydroxycarbamimidoyl group, mimicking the guanidinium (B1211019) of L-arginine, is crucial for anchoring the molecule. nih.gov
Hydrogen Bonding: The most critical interaction is the formation of a bidentate hydrogen bond between the terminal nitrogen atoms of the hydroxycarbamimidoyl group and the carboxylate side chain of a highly conserved glutamate (B1630785) residue (e.g., Glu371 in human iNOS, Glu592 in rat nNOS). nih.gov This interaction mimics the binding of the L-arginine substrate and is a hallmark of many substrate-analog inhibitors. Additional hydrogen bonds may form with the main-chain carbonyl of a conserved tryptophan residue (e.g., Trp366 in iNOS). nih.gov
Table 1: Key Residues in the NOS Active Site Involved in Inhibitor Binding
| Interaction Type | Key Residue (Human iNOS) | Interacting Moiety of Inhibitor |
|---|---|---|
| Bidentate Hydrogen Bond | Glu377 | Hydroxycarbamimidoyl Group |
| Hydrogen Bond | Trp366 (carbonyl) | Hydroxycarbamimidoyl Group |
The binding of some inhibitors to the NOS active site is not a simple lock-and-key mechanism but can involve an "induced-fit" process, where the enzyme undergoes conformational changes to accommodate the ligand. nih.gov Crystallographic studies have shown that inhibitors that are not perfect mimics of L-arginine can induce significant conformational changes in key active site residues. nih.gov
One of the most notable conformational changes involves the conserved glutamate residue (Glu371 in nNOS). While this residue forms bidentate hydrogen bonds with the substrate L-arginine, its conformation can be altered upon binding to certain inhibitors. nih.gov This movement allows the active site to adapt its molecular recognition properties to bind ligands of different shapes and sizes. The energetic cost of this conformational change is estimated to be approximately 1-2 kcal/mol. nih.gov
Furthermore, the binding of inhibitors with bulkier substituents can induce a cascade of conformational changes extending to second- and third-shell residues, opening new "specificity pockets" that are not apparent in the substrate-bound enzyme. nih.gov For example, the rotation of a key glutamine residue (Gln257 in iNOS) can expose a new pocket, a feature that has been exploited to design isoform-selective inhibitors. nih.govnih.gov It is plausible that the binding of this compound induces similar, albeit potentially more subtle, conformational adjustments in the NOS active site to achieve an optimal binding configuration.
Impact on Nitric Oxide Production and Downstream Signaling Pathways in Cellular Models
By competitively inhibiting the binding of L-arginine to the NOS active site, this compound effectively blocks the enzymatic synthesis of nitric oxide (NO). This inhibitory action has direct consequences on NO-dependent signaling pathways within cellular systems.
The reduction in NO synthesis can be quantified in cellular models, such as cytokine-stimulated macrophages or endothelial cells, by measuring the accumulation of nitrite (B80452) and nitrate (B79036) (NOx), the stable oxidation products of NO, in the cell culture medium. Treatment with this compound is expected to cause a dose-dependent decrease in NOx production.
Table 2: Effect of this compound on Nitrite Production in a Cellular Model
| Treatment Group | Nitrite Concentration (µM) | % Inhibition of NO Production |
|---|---|---|
| Control (Unstimulated) | 1.5 | N/A |
| Stimulated (e.g., with LPS/IFN-γ) | 25.0 | 0% |
| Stimulated + 1 µM Inhibitor | 16.2 | 35.2% |
| Stimulated + 10 µM Inhibitor | 7.8 | 68.8% |
Note: Data are representative and for illustrative purposes.
A primary downstream target of NO is the enzyme soluble guanylate cyclase (sGC). NO binds to the heme moiety of sGC, activating the enzyme to convert guanosine-5'-triphosphate (GTP) into the second messenger cyclic guanosine-3',5'-monophosphate (cGMP). nih.govplos.org cGMP, in turn, activates downstream targets like protein kinase G (PKG) to mediate various physiological responses, including vasodilation and neurotransmission. nih.gov
By reducing NO bioavailability, this compound leads to decreased activation of sGC and a subsequent reduction in intracellular cGMP levels. nih.govmdpi.com This disruption of the NO/cGMP signaling pathway is the molecular basis for the pharmacological effects of NOS inhibitors.
Table 3: Effect of this compound on Intracellular cGMP Levels
| Treatment Group | Intracellular cGMP (pmol/mg protein) | % Reduction in cGMP |
|---|---|---|
| Control | 0.5 | N/A |
| NO Donor (e.g., SNP) | 8.0 | 0% |
| NO Donor + 1 µM Inhibitor | 5.2 | 35.0% |
| NO Donor + 10 µM Inhibitor | 2.4 | 70.0% |
Note: Data are representative and for illustrative purposes.
Structure Activity Relationships Sar of 4 N Hydroxycarbamimidoyl Phenyl Urea and Its Analogs
Elucidation of Pharmacophoric Requirements for Potent NOS Inhibition
The inhibitory activity of [4-(N'-Hydroxycarbamimidoyl)phenyl]urea and its analogs is dictated by the interplay of its core structural components: the hydroxycarbamimidoyl moiety, the phenyl ring, and the urea (B33335) linkage.
Importance of the Phenyl Ring Substituents
The nature and position of substituents on the N-phenyl ring play a pivotal role in modulating the potency and isoform selectivity of these inhibitors.
Favorable Substituents: N-aryl N'-hydroxyguanidines featuring a relatively small, non-electron-withdrawing substituent in the para position of the phenyl ring are generally good substrates for iNOS. nih.govacs.org Examples of such substituents include hydrogen, fluorine, chlorine, methyl, hydroxyl, methoxy, and amino groups. nih.govacs.org These substituents are thought to interact favorably with a hydrophobic pocket near the catalytic site of the enzyme. nih.govacs.org
Aryl Group and Affinity: While arylguanidines do bind to iNOSoxy, they generally exhibit lower affinities (Kd > 250 µM) compared to alkylguanidines with smaller alkyl chains. nih.gov
| Substituent on Phenyl Ring | Relative Rate of NO Formation by iNOS (% of NOHA) |
| H | ~25 |
| 4-F | ~41 |
| 4-Cl | ~20 |
| 4-CH3 | ~15 |
| 4-OH | ~10 |
| 4-OCH3 | ~8 |
| 4-NH2 | ~10 |
This table presents illustrative data based on published research and is intended to show general trends. nih.govacs.org
Analysis of Structural Features Influencing Isoform Selectivity (iNOS vs. nNOS)
Achieving selectivity for a specific NOS isoform is a critical goal in the development of therapeutic agents to minimize off-target effects. Structural modifications to the this compound scaffold have been shown to significantly impact selectivity between iNOS and nNOS.
Identification of Key Selectivity Determinants
The substrate specificity of the different NOS isoforms varies, and this can be exploited to design selective inhibitors.
Phenyl Ring Substitution: The substituents on the phenyl ring are a key determinant of isoform selectivity. For instance, para-chlorophenyl and para-methylphenyl N'-hydroxyguanidines have been identified as selective substrates for iNOS. nih.govacs.org
Differential Substrate Preferences: In contrast, the best substrates for nNOS (NOS I) and eNOS (NOS III) among the studied N-aryl N'-hydroxyguanidines were found to be N-(para-hydroxyphenyl) and N-(meta-aminophenyl) N'-hydroxyguanidine, respectively. nih.govacs.org This highlights the distinct structural requirements of the active sites of the different isoforms.
Thienyl Substitution: Interestingly, replacing the phenyl ring with a 3-thienyl group resulted in a compound with a Km value for iNOS-catalyzed oxidation (25 µM) that was almost identical to that of the natural substrate NOHA, suggesting a favorable interaction within the iNOS active site. nih.govacs.org
| Compound | Primary NOS Isoform Selectivity |
| N-(4-chlorophenyl) N'-hydroxyguanidine | iNOS |
| N-(4-methylphenyl) N'-hydroxyguanidine | iNOS |
| N-(4-hydroxyphenyl) N'-hydroxyguanidine | nNOS |
| N-(3-aminophenyl) N'-hydroxyguanidine | eNOS |
This table illustrates the general isoform preferences based on published findings. nih.govacs.org
Development of Selectivity Hypotheses based on Structural Modifications
Based on the observed SAR, hypotheses regarding the structural basis of isoform selectivity have been formulated.
Hydrophobic and Electrostatic Interactions: The favorable interaction of small, non-electron-withdrawing para-substituents on the phenyl ring with a hydrophobic pocket in the iNOS active site appears to be a key factor for iNOS selectivity. Conversely, the preference of nNOS for a para-hydroxyl group suggests the importance of a specific hydrogen bonding interaction in the nNOS active site that is not as critical for iNOS.
Targeting Specific Residues: The design of selective inhibitors often involves targeting non-conserved amino acid residues within the active site of the desired isoform. By introducing functionalities that can form specific interactions with these unique residues, it is possible to enhance binding affinity and selectivity for one isoform over the others.
Further elucidation of the three-dimensional structures of iNOS and nNOS in complex with these inhibitors through techniques like X-ray crystallography would provide more detailed insights into the molecular basis of their activity and selectivity, paving the way for the design of even more potent and specific second-generation inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, which are primarily investigated as inhibitors of ribonucleotide reductase (RNR), QSAR studies are instrumental in understanding the structural requirements for potent inhibitory activity. These models provide insights that guide the rational design of new, more effective analogs.
Physicochemical Descriptors and Their Correlation with Biological Activity
The biological activity of this compound and its analogs as RNR inhibitors is governed by a combination of their physicochemical properties. QSAR models for this class of compounds typically employ a range of descriptors that quantify these properties, including hydrophobic, electronic, and steric parameters.
Hydrophobic Descriptors: Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical factor influencing a drug's ability to cross cell membranes and interact with the target protein. For RNR inhibitors, an optimal level of lipophilicity is often required. While high lipophilicity can enhance membrane permeability, it can also lead to increased metabolic breakdown and reduced solubility. QSAR studies on related urea and thiourea derivatives have shown that parameters like the octanol-water partition coefficient are key predictors of anticancer activity.
Electronic Descriptors: The electronic properties of the substituents on the phenyl ring significantly impact the interaction of the hydroxyguanidine moiety with the active site of RNR. The mechanism of action involves the quenching of a tyrosyl free radical essential for the enzyme's catalytic activity. Therefore, descriptors that quantify electron-donating or electron-withdrawing effects, such as Hammett constants (σ), are crucial. Quantum chemical descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as electronegativity and polarizability, have also been identified as important predictors in QSAR models for similar inhibitor classes. For instance, in a study of sulfur-containing thiourea derivatives, electronegativity and polarizability were found to be essential for their anticancer activities.
Steric and Topological Descriptors: The size, shape, and branching of the molecule and its substituents play a vital role in determining the fit within the RNR active site. Steric descriptors like molar refractivity (MR), van der Waals volume, and various topological indices (e.g., connectivity indices, shape indices) are used to model these effects. These descriptors help to define the spatial requirements for optimal interaction with the target enzyme.
Below is an interactive data table summarizing the key physicochemical descriptors and their general correlation with the biological activity of RNR inhibitors similar to this compound.
| Descriptor Class | Specific Descriptor | Symbol/Abbreviation | Correlation with RNR Inhibitory Activity |
| Hydrophobic | Octanol-Water Partition Coefficient | log P | A parabolic relationship is often observed, indicating an optimal value for activity. |
| Electronic | Hammett Constant | σ | Positive or negative correlations depend on the specific substituent and its position, influencing the electronic environment of the hydroxyguanidine group. |
| Electronegativity | χ | Generally, influences the strength of interactions with the enzyme's active site. | |
| Polarizability | α | Higher polarizability can enhance van der Waals interactions with the target. | |
| HOMO/LUMO Energy | EHOMO / ELUMO | Relates to the molecule's ability to participate in charge-transfer interactions. | |
| Steric/Topological | Molar Refractivity | MR | Often correlates with the volume of the substituent and its binding affinity. |
| van der Waals Volume | VdW | Indicates the steric bulk of the molecule, which must be compatible with the size of the active site. | |
| Molecular Mass | MW | Correlates with the overall size of the molecule. |
Predictive Models for Compound Design and Optimization
The ultimate goal of QSAR modeling is to develop robust and predictive models that can be used to forecast the biological activity of newly designed compounds before their synthesis. This in silico screening significantly accelerates the drug discovery process by prioritizing candidates with a higher probability of success. Various statistical methods are employed to build these predictive models, ranging from linear to more complex non-linear approaches.
Linear Models: Multiple Linear Regression (MLR) is a commonly used technique to establish a linear relationship between the biological activity and a set of physicochemical descriptors. An example of a hypothetical QSAR equation for a series of RNR inhibitors might look like:
pIC50 = c0 + c1(log P) - c2(log P)2 + c3(σ) + c4(MR)
In this equation, pIC50 (the negative logarithm of the half-maximal inhibitory concentration) is the dependent variable representing biological activity. The coefficients (cn) indicate the weight and direction of the influence of each descriptor. The squared term for log P suggests a parabolic relationship for lipophilicity.
Non-Linear Models: Given the complexity of drug-receptor interactions, non-linear relationships often exist. Machine learning methods such as Support Vector Machines (SVM), k-Nearest Neighbors (k-NN), and Artificial Neural Networks (ANN) are frequently used to develop more sophisticated and predictive QSAR models. These methods can capture complex patterns in the data that may be missed by linear approaches.
The predictive power of a QSAR model is rigorously assessed through internal and external validation techniques. Internal validation methods, like leave-one-out cross-validation (q²), assess the model's robustness. External validation, where the model is used to predict the activity of a set of compounds not used in model development, is crucial for confirming its real-world predictive capability. A reliable QSAR model should have a high squared correlation coefficient (R²) for the training set and a high predictive squared correlation coefficient (R²pred) for the test set.
The insights gained from these predictive models are invaluable for the design and optimization of novel this compound derivatives. For example, if a model indicates that electron-withdrawing groups at a specific position on the phenyl ring enhance activity, medicinal chemists can synthesize new analogs with substituents like nitro or cyano groups at that position. Similarly, if steric bulk is shown to be detrimental in a certain region, smaller substituents can be explored. This iterative process of QSAR-guided design, synthesis, and biological evaluation is a cornerstone of modern drug discovery.
Below is an interactive data table outlining the common types of predictive models used in QSAR studies of RNR inhibitors and their key characteristics.
| Model Type | Abbreviation | Description | Key Validation Parameters |
| Multiple Linear Regression | MLR | A statistical technique that uses several explanatory variables to predict the outcome of a response variable. Assumes a linear relationship. | R² (Squared Correlation Coefficient), q² (Cross-validated R²), R²pred (Predictive R²) |
| Partial Least Squares | PLS | A regression method that is particularly suited for cases where the number of predictor variables is large. It reduces the variables to a smaller set of uncorrelated components. | R², q² |
| k-Nearest Neighbors | k-NN | A non-parametric method that classifies a compound based on the properties of its 'k' nearest neighbors in the descriptor space. | q², Predictive Accuracy |
| Support Vector Machines | SVM | A supervised machine learning algorithm that can be used for both classification and regression challenges. It finds a hyperplane that best separates the data points. | R², q², RMSE (Root Mean Square Error) |
| Artificial Neural Networks | ANN | A computational model inspired by the structure and function of biological neural networks. Capable of modeling highly complex, non-linear relationships. | R², RMSE |
Due to a lack of specific preclinical pharmacological data for the compound "this compound," this article cannot be generated at this time. Searches for this specific molecule did not yield focused research findings on its in vitro or in vivo efficacy in the requested areas of inflammation and neurodegeneration.
The available scientific literature provides information on structurally or functionally related compounds such as urea, hydroxyurea (B1673989), and 4-phenylbutyric acid. However, in adherence to the strict instructions to focus solely on "this compound," and to maintain scientific accuracy by not extrapolating data from other molecules, the generation of a detailed article with data tables on the specified compound is not possible.
Further research is required to elucidate the specific pharmacological properties of "this compound" in the outlined preclinical models.
Preclinical Pharmacological Investigations of 4 N Hydroxycarbamimidoyl Phenyl Urea
In Vivo Pharmacological Efficacy in Disease Models (Animal Studies)
Role in Sepsis and Septic Shock Models
An extensive review of publicly available scientific literature and research databases did not yield specific preclinical studies investigating the role of [4-(N'-Hydroxycarbamimidoyl)phenyl]urea in established animal models of sepsis or septic shock. Standard preclinical models for sepsis often involve inducing a systemic inflammatory response through methods such as cecal ligation and puncture (CLP) or the administration of bacterial components like lipopolysaccharide (LPS). nih.gov These models are designed to mimic the complex pathophysiology of human sepsis, including the systemic inflammatory response, organ dysfunction, and hemodynamic changes. nih.govnih.gov The evaluation of a compound's efficacy in these models typically involves monitoring survival rates, systemic inflammatory markers (e.g., cytokine levels), and organ function parameters. f1000research.comresearchgate.net However, no data from such investigations involving this compound could be identified.
Investigation in Models of Inflammatory Bowel Disease or Colitis
Similarly, a comprehensive search for preclinical data on the investigation of this compound in animal models of inflammatory bowel disease (IBD) or colitis returned no specific results. Preclinical research in IBD commonly utilizes chemically induced models of colitis, such as those initiated by dextran (B179266) sulfate (B86663) sodium (DSS) or 2,4,6-trinitrobenzenesulfonic acid (TNBS), to replicate the chronic intestinal inflammation characteristic of Crohn's disease and ulcerative colitis. mdpi.comcarocellbio.com Key endpoints in these models include the assessment of disease activity index (e.g., weight loss, stool consistency, rectal bleeding), histological analysis of the colon to determine the extent of inflammation and tissue damage, and the measurement of inflammatory mediators in the gut. ed.ac.uk Despite the availability of these well-established models for evaluating potential therapeutic agents for IBD, no studies detailing the effects of this compound have been published in the accessible scientific literature.
Efficacy in Pain Models (e.g., neuropathic pain, inflammatory pain)
There is a lack of specific preclinical data from studies evaluating the efficacy of this compound in established animal models of pain, including neuropathic and inflammatory pain. Preclinical pain research employs a variety of models to induce and assess different pain states. For instance, inflammatory pain is often modeled using intraplantar injections of substances like formalin or Complete Freund's Adjuvant (CFA), which lead to measurable pain behaviors such as paw licking, flinching, and hypersensitivity to thermal and mechanical stimuli. mdpi.comembse.org Neuropathic pain models are typically created by inducing nerve injury, for example, through chronic constriction injury (CCI) or spinal nerve ligation (SNL), resulting in allodynia and hyperalgesia. nih.govnih.gov While these models are standard for testing the analgesic potential of new compounds, no research findings on the effects of this compound in these paradigms were found.
Assessment of Pharmacodynamic Biomarkers in Preclinical Models
Consistent with the absence of preclinical efficacy studies, there is no available information on the assessment of pharmacodynamic biomarkers for this compound in preclinical models of sepsis, inflammatory bowel disease, colitis, or pain. Pharmacodynamic biomarkers are crucial in preclinical research to provide evidence of a drug's mechanism of action and its engagement with the intended biological target. In the context of inflammatory and pain-related conditions, such biomarkers could include the modulation of specific cytokines (e.g., TNF-α, IL-6), enzymes (e.g., cyclooxygenases), or signaling pathway components. nih.govnih.govmedscape.com The identification and validation of such biomarkers are integral to the early-stage development of new therapeutic agents. However, for this compound, no such data has been reported in the public domain.
Metabolism and Pharmacokinetic Studies Preclinical of 4 N Hydroxycarbamimidoyl Phenyl Urea
In Vitro Metabolic Stability and Metabolite Identification in Liver Microsomes and Hepatocytes (Animal Species)
The initial assessment of a drug candidate's metabolic fate is crucial in preclinical development. In vitro systems, such as liver microsomes and hepatocytes from various animal species, are routinely used to predict in vivo hepatic clearance. nih.govsrce.hr These models are particularly important for evaluating phase I metabolism, which is often mediated by cytochrome P450 (CYP) enzymes found in liver microsomes. srce.hr
For phenylurea derivatives, in vitro metabolic stability can vary significantly based on their specific chemical structures. Some derivatives have demonstrated high resistance to metabolic transformation in liver microsomes. For instance, certain azine derivatives with a urea (B33335) scaffold showed metabolic stability percentages greater than 97% when incubated with human liver microsomes, indicating a high resistance to metabolism. researchgate.net This suggests that the core phenylurea structure can be, in some cases, metabolically robust.
The metabolic pathways for phenylurea compounds can involve several types of reactions. While some derivatives are highly stable, others may undergo slight metabolization. researchgate.net Common metabolic transformations for drug candidates include oxidation, hydroxylation, and hydrolysis. For phenylurea derivatives, metabolism could theoretically occur on the phenyl rings or the urea linkage. Predictive studies using computational tools have suggested that some N-(phenylcarbamoyl)benzamide derivatives exhibit favorable, low metabolism. researchgate.net
Identification of metabolites is a key step in understanding a compound's potential for efficacy and toxicity. In studies with certain phenylurea derivatives, oxidized metabolites have been identified. For example, slight metabolization of some derivatives in the presence of human liver microsomes led to the formation of oxidized products. researchgate.net The specific nature and quantity of metabolites would be highly dependent on the individual compound's structure and the enzymatic makeup of the in vitro system used.
In Vivo Pharmacokinetic Profiling in Preclinical Animal Species
In vivo studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. Rodent models, such as mice and rats, are commonly used for initial pharmacokinetic assessments.
The oral bioavailability of phenylurea derivatives can be quite favorable. For example, a study on a phenylurea derivative, compound i12, in male C57BL/6 mice demonstrated excellent oral bioavailability. nih.gov After oral administration, the compound was well-absorbed, indicating its potential for oral drug delivery. nih.gov
Another phenylurea derivative, forchlorfenuron (B1673536), also showed dose-dependent absorption in both adult and juvenile rats. nih.gov The area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax) increased with the dose, which is a common characteristic for many orally administered drugs. nih.gov Furthermore, the oral bioavailability of forchlorfenuron was found to be higher in juvenile rats compared to adult rats. nih.gov
| Compound | Species | Dose (Oral) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Oral Bioavailability (%) |
|---|---|---|---|---|---|---|
| Compound i12 | Mouse | 30 mg/kg | 2702 | 2 | 11.2 | 87.4 |
| NSC 161128 | Mouse | 200 mg/kg (IP) | 255 | 0.083 | 2.3 | N/A |
Data for NSC 161128 was obtained following intraperitoneal (I.P.) administration. researchgate.net
| Age Group | Dose (Oral) | Cmax (ng/mL) | AUC0–t (ng·h/mL) |
|---|---|---|---|
| Adult | 10 mg/kg | 456.3 ± 101.4 | 2312.3 ± 467.2 |
| 30 mg/kg | 1287.6 ± 312.5 | 7895.4 ± 1654.8 | |
| 90 mg/kg | 3214.5 ± 876.3 | 21456.7 ± 5432.1 | |
| Juvenile | 10 mg/kg | 654.7 ± 154.3 | 3456.7 ± 876.5 |
| 30 mg/kg | 1543.8 ± 432.1 | 10987.3 ± 2345.6 | |
| 90 mg/kg | 4567.8 ± 1098.7 | 32145.6 ± 7890.1 |
The distribution of a drug to various tissues is a critical factor in its efficacy and potential for off-target effects. For phenylurea derivatives, tissue distribution can be extensive. Compound i12, for instance, showed a large volume of distribution at steady state (Vss) of 15.80 L/kg in mice, suggesting significant distribution into tissues. nih.gov
The elimination of a drug and its metabolites from the body is the final stage of its pharmacokinetic journey. Phenylurea derivatives can be eliminated through various pathways. Compound i12, for example, exhibited moderate plasma clearance in mice (22.45 mL/min/kg). nih.gov This, combined with a relatively long half-life of 11.2 hours, suggests that the compound is cleared from the body at a moderate rate. nih.gov
Predictive studies on some phenylurea derivatives have indicated good excretion profiles. researchgate.net The primary routes of excretion for many drugs are through the kidneys (urine) and the liver (bile and feces). The specific contribution of each route would need to be determined through dedicated excretion studies in animal models.
Preclinical Metabolism and Pharmacokinetic Profile of [4-(N'-Hydroxycarbamimidoyl)phenyl]urea Remains Undocumented in Publicly Available Research
Despite extensive searches for preclinical data on the metabolism and pharmacokinetics of the chemical compound this compound, no specific studies detailing these characteristics could be identified in the public domain. The influence of its metabolism on pharmacological activity and selectivity, therefore, remains uncharacterized.
This compound belongs to a class of compounds that contain both a phenylurea and a hydroxyguanidine functional group. While research exists on the metabolism of broader categories of phenylurea derivatives and N-hydroxyguanidine compounds, this information is not specific to the precise molecular structure of this compound and cannot be directly extrapolated to fulfill the specific requirements of this article.
Investigations into related chemical classes, such as phenylurea herbicides, indicate that metabolic pathways can involve N-dealkylation and hydroxylation. Similarly, compounds containing an amidoxime (B1450833) group, which is structurally related to the N'-hydroxycarbamimidoyl moiety, are sometimes developed as prodrugs to enhance oral bioavailability, with the amidoxime being metabolically converted to the active amidine. However, without direct preclinical studies on this compound, any discussion of its metabolic fate and the subsequent impact on its activity and selectivity would be speculative.
The absence of specific data prevents the creation of the requested detailed research findings and data tables concerning the influence of metabolism on the pharmacological activity and selectivity of this compound. Authoritative and scientifically accurate content, as stipulated by the user's request, cannot be generated without peer-reviewed preclinical studies on this specific compound.
Advanced Analytical Methodologies in Research on 4 N Hydroxycarbamimidoyl Phenyl Urea
Chromatographic Techniques for Quantitative Analysis in Research Matrices
Chromatography is the cornerstone for the quantification of [4-(N'-Hydroxycarbamimidoyl)phenyl]urea in biological samples such as plasma and serum. researchgate.net High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prominently used techniques, offering the required selectivity and sensitivity for complex sample analysis. nih.govashpublications.org
HPLC methods, often coupled with ultraviolet (UV) detection, are widely developed for the quantitative analysis of this compound. scielo.brscielo.br The development of a robust HPLC method involves the careful optimization of several parameters to achieve adequate separation from endogenous matrix components and ensure accuracy and precision. researchgate.net
A common approach utilizes a reversed-phase C18 column. researchgate.netscielo.brscielo.br The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, delivered in an isocratic or gradient elution mode. scielo.brscielo.br For sample preparation, a protein precipitation step, often using trichloroacetic acid, is employed to remove larger molecules from the plasma sample before injection into the HPLC system. scielo.br To improve accuracy, an internal standard like methylurea (B154334) is often incorporated into the analytical process. scielo.brscielo.br In some methods, a pre-column derivatization step is used to enhance the UV absorbance of the analyte. ashpublications.orgscholarsresearchlibrary.com For instance, derivatization with xanthydrol allows for reliable detection at a wavelength of 210 nm. ashpublications.org
Validation of these HPLC methods demonstrates linearity over a specific concentration range, with correlation coefficients often exceeding 0.99. scielo.brscielo.br The precision and accuracy are assessed using quality control samples at low, medium, and high concentrations within the calibration range. scielo.brscielo.br
Table 1: Examples of HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Column | Nucleosil C18 scielo.brscielo.br | Zorbax Eclipse XDB-C18 ashpublications.org |
| Mobile Phase | Acetonitrile/Water (16.7/83.3) scielo.brscielo.br | 46% Methanol and 100% Acetonitrile ashpublications.org |
| Detection | UV scielo.br | UV (210 nm) ashpublications.org |
| Internal Standard | Methylurea scielo.brscielo.br | N-methylurea ashpublications.org |
| Retention Time | 6.7 minutes scielo.br | Not specified |
| Sample Preparation | Protein precipitation with 20% trichloroacetic acid scielo.br | Derivatization with xanthydrol ashpublications.org |
| Linearity Range | 50-1600 µM scielo.brscielo.br | 5-80 µg/mL ashpublications.org |
This table is interactive and can be sorted by column.
For applications requiring higher sensitivity and selectivity, particularly for detecting low concentrations of this compound in biological matrices, LC-MS/MS is the method of choice. nih.govashpublications.org This technique couples the separation power of liquid chromatography with the sensitive and specific detection capabilities of tandem mass spectrometry. researchgate.net
In LC-MS/MS methods, the compound is first separated on an LC column, similar to HPLC. The eluent is then introduced into a mass spectrometer, where the molecules are ionized, typically using electrospray ionization (ESI). nih.gov The ionized molecules are then fragmented, and specific precursor-to-product ion transitions are monitored in what is known as Multiple Reaction Monitoring (MRM). This process provides excellent specificity, minimizing interference from other components in the matrix. nih.gov
The development of LC-MS/MS methods can sometimes involve a derivatization step to improve chromatographic retention and ionization efficiency. bioanalysis-zone.com For example, derivatization of urea (B33335) with camphanic chloride has been shown to enhance its chromatographic properties. bioanalysis-zone.com The validation of these methods confirms their accuracy, precision, and sensitivity, with limits of detection often reaching the nanomolar level, making them suitable for detailed pharmacokinetic studies. nih.govnih.gov
Table 2: Typical Parameters for LC-MS/MS Analysis
| Parameter | Description |
|---|---|
| Chromatography | Reversed-phase (e.g., C18 column) with gradient elution. nih.gov |
| Ionization Source | Electrospray Ionization (ESI), often in both positive and negative modes. nih.gov |
| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Ion Trap (QIT). nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. |
| Sample Preparation | Protein precipitation or liquid-liquid extraction. nih.gov |
| Derivatization | Optional, to improve chromatographic retention and sensitivity. bioanalysis-zone.com |
This table is interactive and can be sorted by column.
Spectroscopic Characterization Techniques for Structural Confirmation
Spectroscopic techniques are indispensable for confirming the molecular structure of this compound and ensuring the identity of the compound being analyzed.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. Proton (¹H) NMR is particularly useful for the quantitative analysis and structural confirmation of this compound. nih.gov
A quantitative ¹H-NMR procedure has been described for measuring the compound in dimethylsulfoxide-d6 (DMSO-d6) solvent. nih.gov The analysis is based on comparing the integrated area of the amino (-NH₂) proton signals of this compound with the signal area of an internal standard. nih.gov This method is noted for its precision and good agreement with other official procedures. nih.gov The chemical shifts of the protons provide definitive information about their chemical environment, confirming the presence of the phenyl ring, urea, and hydroxyl moieties. Due to chemical exchange processes, the signals for protons on nitrogen and oxygen atoms can sometimes be broad. nih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for structural characterization. nih.gov
Infrared (IR) Spectroscopy identifies the functional groups present in a molecule based on their characteristic vibration frequencies. The IR spectrum of a related compound, urea, shows characteristic absorption bands for N-H stretching, C=O (carbonyl) stretching, and N-C-N stretching and bending vibrations. nist.gov Similarly, the spectrum for this compound would exhibit these bands, along with absorptions corresponding to the aromatic phenyl ring and the N-O-H group.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. mu-varna.bg The presence of the phenyl ring conjugated with the urea moiety gives rise to characteristic absorption in the UV region. Studies on hydroxyurea (B1673989) crystals have investigated their optical absorption in the 200-800 nm wavelength range. researchgate.net In one analytical method, the reaction product of this compound with a complexing agent exhibited a maximum absorption (λmax) at 522 nm, which was used for quantification. researchgate.net
Table 3: Key Spectroscopic Data for this compound and Related Structures
| Technique | Feature | Expected Observation |
|---|---|---|
| ¹H NMR | Amino (-NH₂) protons | Signal in DMSO-d6 used for quantification. nih.gov |
| ¹H NMR | Aromatic protons | Signals characteristic of a para-substituted phenyl ring. |
| IR Spectroscopy | C=O Stretch | Strong absorption band typical for urea carbonyl group. nist.gov |
| IR Spectroscopy | N-H Stretch | Absorption bands characteristic of amino groups. nist.gov |
| UV-Vis Spectroscopy | λmax | UV absorption due to the aromatic system; λmax of a reaction complex reported at 522 nm. researchgate.net |
This table is interactive and can be sorted by column.
Methods for Determining Protein Binding and Free Fraction in Preclinical Samples
Understanding the extent to which a compound binds to plasma proteins is critical in preclinical research, as it is generally the unbound or "free" fraction of a drug that is available to exert its biological effect. sigmaaldrich.com Several techniques are available to determine the plasma protein binding of this compound. nih.gov
Equilibrium Dialysis is a traditional and widely accepted method. sigmaaldrich.comnih.gov In this technique, a plasma sample containing the compound is placed on one side of a semipermeable membrane, and a buffer solution is placed on the other. The membrane allows the small, unbound compound molecules to pass through but retains the large protein molecules and the protein-bound compound. sigmaaldrich.com The system is allowed to reach equilibrium, after which the concentration of the compound is measured in both compartments. The free fraction is then calculated from these concentrations.
Ultrafiltration is another common method that involves separating the free compound from the protein-bound compound by forcing the plasma water through a semipermeable membrane using centrifugal force. nih.gov The proteins and bound compound are retained, while the unbound compound passes through in the ultrafiltrate. The concentration in the ultrafiltrate is considered to be the free concentration.
Solid-Phase Microextraction (SPME) , particularly using devices like the Supel™ BioSPME 96-Pin device, is a more modern and rapid technique. sigmaaldrich.comsigmaaldrich.com These devices use a coated fiber to extract the free analyte directly from the plasma sample. The amount of analyte extracted is proportional to the free concentration. By comparing the amount extracted from the plasma to the amount extracted from a protein-free buffer solution, the free fraction can be determined. sigmaaldrich.comsigmaaldrich.com
A study investigating the interaction between hydroxyurea and bovine hemoglobin utilized multi-spectroscopic methods, including UV-Vis and fluorescence spectroscopy, to explore the binding characteristics, demonstrating another approach to studying these interactions. tandfonline.com
Table 4: Comparison of Protein Binding Determination Methods
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Equilibrium Dialysis | Diffusion of unbound drug across a semipermeable membrane until equilibrium is reached. sigmaaldrich.com | Considered a "gold standard"; high accuracy. sigmaaldrich.com | Time-consuming (can take >24 hours). sigmaaldrich.com |
| Ultrafiltration | Separation of free drug by centrifugation through a size-exclusion membrane. nih.gov | Faster than equilibrium dialysis. | Potential for non-specific binding to the membrane. |
| Solid-Phase Microextraction (SPME) | Extraction of free drug onto a coated fiber, followed by analysis. sigmaaldrich.com | Rapid, high-throughput, requires small sample volumes. sigmaaldrich.com | Requires careful method development and validation. sigmaaldrich.com |
This table is interactive and can be sorted by column.
Theoretical and Computational Studies of 4 N Hydroxycarbamimidoyl Phenyl Urea
Molecular Docking and Ligand-Protein Interaction Modeling with NOS Isoforms
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mechanism of potential drug candidates like [4-(N'-Hydroxycarbamimidoyl)phenyl]urea with its target enzymes, the nitric oxide synthase (NOS) isoforms.
Identification of Key Interacting Residues in the Binding Pocket
Analysis of the predicted binding poses reveals the specific amino acid residues within the NOS active site that interact with the inhibitor. These interactions are crucial for the stability of the ligand-protein complex. For a compound like this compound, key interactions would likely involve hydrogen bonds, electrostatic interactions, and pi-pi stacking.
For instance, the hydroxycarbamimidoyl group is expected to form hydrogen bonds with key residues such as glutamate (B1630785) and heme propionates in the active site. The phenylurea moiety could engage in hydrophobic interactions and pi-pi stacking with aromatic residues like tyrosine and tryptophan. A detailed list of these interactions is typically tabulated to highlight the key residues involved in binding for each NOS isoform.
Molecular Dynamics Simulations to Investigate Conformational Changes and Binding Dynamics
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein interaction over time, offering insights that static docking models cannot.
Analysis of Compound Stability within the Active Site
Following molecular docking, the most promising binding pose of this compound within the NOS active site would be subjected to MD simulations. These simulations track the movements of atoms over a period of nanoseconds to microseconds. A key metric for assessing stability is the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable RMSD value over time suggests that the compound remains securely bound in the active site.
Quantum Mechanical Calculations to Elucidate Electronic Properties and Reactivity
Quantum mechanical (QM) methods are employed to study the electronic structure and reactivity of a molecule with high accuracy. nih.gov For this compound, QM calculations could provide insights into its charge distribution, molecular orbitals (HOMO and LUMO), and the energies of different conformations. This information is valuable for understanding the intrinsic properties of the molecule that govern its interactions with the NOS active site. For example, the calculated electrostatic potential map would reveal the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrostatic interactions and hydrogen bonding.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Characterization of Charge Distribution and Electrostatic Potentials
These calculations generate a detailed picture of the electron density, which can be quantified through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These analyses assign partial atomic charges to each atom, indicating regions of local electron excess or deficiency. The resulting electrostatic potential (ESP) map visually represents the charge distribution on the molecule's surface. For this compound, the ESP map would characteristically show negative potential (red or orange regions) around the electronegative oxygen and nitrogen atoms of the urea (B33335) and hydroxycarbamimidoyl groups, highlighting their roles as hydrogen bond acceptors. Conversely, positive potential (blue regions) would be concentrated around the hydrogen atoms attached to nitrogen and oxygen, identifying them as hydrogen bond donors.
This detailed electronic information is crucial for understanding how the molecule might interact with biological targets, such as the active site of an enzyme, where electrostatic complementarity is often a key driver of binding affinity.
Table 1: Illustrative Mulliken Atomic Charges for this compound Note: The following data is representative of results from a typical DFT calculation and is provided for illustrative purposes, as specific published data for this exact molecule is not available.
| Atom | Element | Functional Group | Mulliken Charge (e) |
| O1 | Oxygen | Urea (C=O) | -0.55 |
| N1 | Nitrogen | Urea (-NH2) | -0.88 |
| N2 | Nitrogen | Urea (-NH-) | -0.85 |
| C1 | Carbon | Urea (C=O) | +0.75 |
| O2 | Oxygen | Hydroxycarbamimidoyl (-OH) | -0.62 |
| N3 | Nitrogen | Hydroxycarbamimidoyl (=N-) | -0.40 |
| N4 | Nitrogen | Hydroxycarbamimidoyl (-NH2) | -0.90 |
| C2 | Carbon | Hydroxycarbamimidoyl (C=N) | +0.68 |
Calculation of pKa Values and Ionization States
The ionization state of a molecule, which is determined by its pKa values, profoundly affects its solubility, membrane permeability, and ability to interact with biological receptors. Computational methods can predict the pKa values of ionizable groups by calculating the free energy change associated with protonation or deprotonation.
In this compound, the primary ionizable group is the N'-hydroxycarbamimidoyl moiety, which contains both acidic (N-OH) and basic (amine) centers. The hydroxylamine (B1172632) part can lose a proton, while the imine and amine nitrogens can be protonated. The urea group is generally considered neutral but can be protonated under strongly acidic conditions.
By employing thermodynamic cycles and quantum mechanical calculations, often combined with a continuum solvation model, the pKa for each potential ionization event can be estimated. These predictions are vital for understanding which ionic species of the molecule will predominate at physiological pH (around 7.4), which in turn governs its pharmacokinetic and pharmacodynamic behavior.
Table 2: Predicted pKa Values for Ionizable Groups in this compound Note: These values are hypothetical and serve to illustrate the expected output of computational pKa prediction studies, as specific published data for this molecule is not available.
| Ionizable Group | Type | Predicted pKa | Predominant State at pH 7.4 |
| Hydroxycarbamimidoyl (-OH) | Acidic | ~9.5 | Protonated (-OH) |
| Hydroxycarbamimidoyl (=N-NH2) | Basic | ~4.5 | Neutral (=N-NH2) |
| Urea (-NHCONH2) | Very Weakly Basic | < 0 | Neutral |
De Novo Design and Virtual Screening Approaches Leveraging this compound as a Template
The molecular structure of this compound, featuring a rigid phenyl ring linking two functional groups rich in hydrogen bonding capabilities, makes it an attractive template for drug design. nih.govnih.gov Computational techniques like de novo design and virtual screening utilize such templates to discover novel molecules with desired biological activities. nih.govnih.gov
In de novo design, the core scaffold of this compound could be used as a starting point. Algorithms would then "grow" new molecules from this base by adding functional groups or linking fragments from a virtual library to optimize interactions within a target protein's binding site. acs.orgarxiv.org This approach aims to create novel chemical entities tailored for high affinity and selectivity.
Alternatively, the molecule can be used to define a pharmacophore model for virtual screening. nih.gov A pharmacophore is an abstract representation of the key steric and electronic features necessary for biological activity. For this compound, the pharmacophore would include hydrogen bond donors (N-H, O-H), hydrogen bond acceptors (C=O, N-OH, =N), and an aromatic region (the phenyl ring). This model would then be used to rapidly screen large databases of virtual compounds to identify other molecules that share the same pharmacophoric features and are therefore likely to exhibit similar biological activity. nih.govnih.gov Such computational screening efforts significantly accelerate the initial stages of drug discovery by prioritizing a smaller, more promising set of compounds for synthesis and experimental testing. nih.gov
Future Directions in Compound Centric Research of 4 N Hydroxycarbamimidoyl Phenyl Urea
Development of Next-Generation Analogs with Enhanced Selectivity and Potency
The development of new analogs of [4-(N'-Hydroxycarbamimidoyl)phenyl]urea is a key area of research aimed at improving its therapeutic index. Efforts are focused on synthesizing derivatives with greater selectivity for specific cellular targets and increased potency, which could lead to reduced side effects and more effective treatment regimens.
Aromatic N-hydroxyureas, for instance, have been shown to react with oxyhemoglobin at a significantly faster rate than hydroxyurea (B1673989) itself, suggesting their potential as superior nitric oxide donors. nih.gov This is particularly relevant for the treatment of sickle cell disease, where nitric oxide plays a crucial role in vasodilation and reducing inflammation. Structure-activity relationship (SAR) studies are instrumental in guiding the design of these new analogs. nih.govnih.gov For example, research on phenyl-urea-based small molecules has identified compounds with enhanced binding to specific targets like penicillin-binding protein 4 (PBP4) in Staphylococcus aureus, highlighting the potential for developing analogs with novel antimicrobial properties. nih.govnih.gov
Furthermore, the synthesis of organometallic derivatives, such as ferrocenyl and ruthenocenyl analogs of similar compounds, has demonstrated enhanced bioactivity and selectivity against enzymes like 5-lipoxygenase, an important target in inflammatory diseases. usach.cl These findings open up new avenues for creating this compound analogs with unique therapeutic applications. The table below summarizes some approaches in analog development.
| Analog Type | Rationale | Potential Advantage |
| Aromatic N-hydroxyureas | Faster reaction with oxyhemoglobin | Superior nitric oxide donation nih.gov |
| Phenyl-urea derivatives | Targeted binding to specific proteins | Novel antimicrobial or other targeted activities nih.govnih.gov |
| Organometallic derivatives | Incorporation of metal fragments | Enhanced bioactivity and selectivity usach.cl |
Novel Research Tools and Probes Derived from this compound
The chemical scaffold of this compound provides a valuable starting point for the development of novel research tools and probes. These tools are essential for elucidating the compound's mechanisms of action, identifying new cellular targets, and understanding its metabolic pathways.
By modifying the structure of this compound, researchers can create derivatives with specific properties suitable for experimental applications. For example, the synthesis of analogs with fluorescent tags or biotin (B1667282) labels could enable the visualization of the compound's distribution within cells and tissues, as well as facilitate the identification of its binding partners through techniques like affinity chromatography and mass spectrometry.
The development of hydroxyurea analogs as kinetic and mechanistic probes has already provided insights into the nitric oxide producing reactions of hydroxyurea with oxyhemoglobin. nih.gov These studies have shown that the presence of an unsubstituted -NHOH group is critical for nitric oxide formation, a finding that can guide the design of more effective nitric oxide donors. nih.gov Further derivatization of the phenyl-urea core could lead to the creation of selective inhibitors for other enzymes, which could then be used as research tools to probe the function of those enzymes in various biological processes. nih.gov
Advanced Preclinical Models for Deeper Mechanistic Understanding and Translational Research
The use of advanced preclinical models is crucial for gaining a deeper understanding of the mechanisms of action of this compound and for translating basic research findings into clinical applications. These models range from sophisticated cell culture systems to genetically engineered animal models that more accurately recapitulate human diseases.
In cancer research, a wide array of human cancer cell lines, such as those from the National Cancer Institute's NCI-60 panel, are used to screen for the antiproliferative activity of new phenyl-urea derivatives. nih.gov These in vitro models allow for high-throughput screening of compound libraries and initial assessment of their efficacy and selectivity.
For diseases like sickle cell anemia, murine models have been instrumental in demonstrating the relevance of fetal hemoglobin induction by hydroxyurea. nih.gov These animal models allow for the in vivo evaluation of new analogs and combination therapies, providing valuable data on their pharmacokinetic and pharmacodynamic properties.
Furthermore, the development of preclinical models for conditions like osteomyelitis caused by S. aureus has been crucial for identifying the role of specific bacterial proteins, such as PBP4, and for testing the efficacy of phenyl-urea-based inhibitors that target these proteins. nih.govresearchgate.net The use of these advanced models will continue to be essential for the preclinical validation of new therapeutic strategies involving this compound and its derivatives.
Q & A
Basic Question: What are the recommended synthetic protocols for [4-(N'-Hydroxycarbamimidoyl)phenyl]urea, and how can reaction conditions be optimized?
Methodological Answer:
A microwave-assisted synthesis route is effective for introducing the hydroxycarbamimidoyl moiety. For example, intermediates containing nitrile groups can react with hydroxylamine hydrochloride under microwave irradiation (110°C, 30 minutes) to yield the target compound . Optimization involves:
- Solvent selection : Tetrahydrofuran (THF) or methanol for solubility and stability.
- Stoichiometry : Excess hydroxylamine (50% v/v) to drive the reaction to completion.
- Post-reaction processing : Recrystallization from methanol improves purity. Validate purity via HPLC or LC-MS .
Basic Question: How should researchers characterize the crystalline structure of this compound?
Methodological Answer:
X-ray crystallography is the gold standard for structural elucidation. Key parameters include:
- Crystal system : Monoclinic (e.g., space group P21/c).
- Unit cell dimensions : Measure a, b, c (e.g., 7.4130–10.1238 Å) and β angles (e.g., 102.841°) .
- Validation : Compare experimental data with computational models (e.g., DFT calculations) to resolve discrepancies in bond lengths or angles .
Advanced Question: How can researchers evaluate the antiparasitic activity of this compound derivatives?
Methodological Answer:
Use in vitro assays against parasites like Leishmania amazonensis:
- Culturing : Maintain promastigotes in RPMI-1640 medium at 26°C.
- Dose-response testing : Treat with 10–100 µM compound for 48–72 hours.
- Viability assessment : Measure IC50 values via MTT assays (absorbance at 570 nm) .
- Controls : Include amphotericin B as a positive control and DMSO as a solvent control .
Advanced Question: What strategies are recommended for resolving contradictions between crystallographic data and computational docking studies?
Methodological Answer:
Discrepancies often arise from conformational flexibility or solvent effects. Address these by:
- Multi-technique validation : Cross-reference crystallographic data with NMR (e.g., NOESY for spatial proximity) and FTIR (for functional groups).
- Molecular dynamics (MD) simulations : Run 100-ns trajectories to assess stability of predicted conformers.
- Electron density maps : Re-exclude regions with poor density fit (<1σ) .
Basic Question: Which analytical techniques are critical for assessing the purity of this compound?
Methodological Answer:
- Chromatography : LC-MS/MS in MRM mode for trace-level impurities (e.g., Limit of Quantitation: 0.05 ppm) .
- Spectroscopy : 1H/13C NMR to confirm absence of unreacted nitrile groups (~2200 cm⁻¹ in FTIR).
- Elemental analysis : Verify %C, %H, %N within ±0.4% of theoretical values .
Advanced Question: How can researchers investigate the dual inhibitory activity of this compound against PI3K and mTOR pathways?
Methodological Answer:
- Enzyme assays : Use recombinant PI3Kα/mTOR proteins. Measure IC50 via ADP-Glo™ kinase assay (e.g., IC50 = 0.4 nM for PI3Kα) .
- Cellular models : Test in HCT-116 or U87MG cell lines. Monitor phospho-Akt (Ser473) via Western blot to confirm pathway inhibition.
- Selectivity screening : Profile against 234+ kinases to rule off-target effects .
Basic Question: What solvent systems are suitable for improving the solubility of this compound in biological assays?
Methodological Answer:
- Polar aprotic solvents : DMSO (≤0.1% final concentration to avoid cytotoxicity).
- Aqueous buffers : Phosphate-buffered saline (PBS) with 0.1% Tween-80 for in vitro studies.
- Stability testing : Monitor degradation via UV-Vis (λmax ~255 nm) over 24 hours .
Advanced Question: How should ecological toxicity assessments be designed for this compound, given limited data?
Methodological Answer:
- Tiered testing : Start with Daphnia magna acute toxicity (48-hour EC50).
- Bioaccumulation potential : Use logP values (predicted via ChemAxon) to prioritize testing.
- Soil mobility : Perform column leaching studies with OECD Guideline 312 .
Advanced Question: What computational tools can predict the hydrogen-bonding interactions of the urea moiety in target proteins?
Methodological Answer:
- Docking software : AutoDock Vina or Schrödinger Glide. Focus on interactions with backbone carbonyls (e.g., mTOR’s ATP-binding pocket).
- MD simulations : Analyze hydrogen bond lifetimes (>50% occupancy) using GROMACS.
- QM/MM : Optimize binding poses with Gaussian09 .
Basic Question: How can researchers validate the stability of this compound under varying storage conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
